2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines and purines, and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-diketone or β-ketoester, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Incorporation of the Thioureido Group: The thioureido group can be introduced through the reaction of the pyrimidine derivative with thiourea under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioureido group may yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Thioureido-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group.
6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the thioureido group.
2-Thioureido-6-(o-tolyl)pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
2-Thioureido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the thioureido, o-tolyl, and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H11F3N4S |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C13H11F3N4S/c1-7-4-2-3-5-8(7)9-6-10(13(14,15)16)19-12(18-9)20-11(17)21/h2-6H,1H3,(H3,17,18,19,20,21) |
InChI Key |
RRRBWEKMCWYDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
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